Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside
Description
Molecular Formula: C₁₄H₂₀F₃NO₆ Molecular Weight: 355.31 g/mol CAS No.: 139629-59-7 Structure: Features a 2-deoxyglucose backbone with 4,6-O-isopropylidene protection, an allyl glycosidic group at the anomeric position, and a trifluoroacetamido (TFA) moiety at the C2 position. The α-D-configuration is stereochemically defined . Applications: Primarily used in carbohydrate chemistry research for synthesizing glycosides, glycoconjugates, and as a precursor for modified sugars. Its isopropylidene and TFA groups enhance stability during synthetic procedures .
Properties
IUPAC Name |
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3NO6/c1-4-5-21-11-8(18-12(20)14(15,16)17)9(19)10-7(23-11)6-22-13(2,3)24-10/h4,7-11,19H,1,5-6H2,2-3H3,(H,18,20)/t7-,8-,9-,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHZTQBRCYUFOV-ILAIQSSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OCC=C)NC(=O)C(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OCC=C)NC(=O)C(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568266 | |
| Record name | Prop-2-en-1-yl 2-deoxy-4,6-O-(1-methylethylidene)-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139629-59-7 | |
| Record name | Prop-2-en-1-yl 2-deoxy-4,6-O-(1-methylethylidene)-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Protection of the 4,6-Diol with Isopropylidene
The synthesis typically begins with 2-amino-2-deoxy-D-glucose (glucosamine), which undergoes selective protection of the 4,6-diol as an isopropylidene acetal.
Procedure :
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Reagents : Glucosamine hydrochloride is treated with 2,2-dimethoxypropane (2.5 equiv) in anhydrous dimethylformamide (DMF).
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Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1 equiv) is added to promote acetal formation.
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Conditions : The reaction is stirred at 60°C for 12 hours under nitrogen.
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Workup : Neutralization with triethylamine, followed by precipitation in ice-water, yields 2-amino-4,6-O-isopropylidene-D-glucopyranoside.
Key Data :
Introduction of the Trifluoroacetamido Group at C2
The C2 amine is acylated with trifluoroacetic anhydride (TFAA) to enhance stability and modulate electronic properties.
Procedure :
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Reagents : 2-Amino-4,6-O-isopropylidene-D-glucopyranoside (1 equiv) is dissolved in dry dichloromethane (DCM).
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Acylation : TFAA (1.2 equiv) is added dropwise at 0°C, followed by pyridine (2.5 equiv) to scavenge HCl.
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Conditions : Stirred at room temperature for 4 hours.
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Workup : Extraction with DCM and washing with 5% NaHCO₃ yields the trifluoroacetamido intermediate.
Key Data :
Allyl Glycoside Formation at the Anomeric Position
The anomeric hydroxyl group is replaced with an allyl group via glycosylation.
Procedure :
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Activation : The hemiacetal form of the intermediate is treated with allyl alcohol (3 equiv) and boron trifluoride diethyl etherate (BF₃·OEt₂, 0.5 equiv) in anhydrous DCM.
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Conditions : Stirred at -20°C for 6 hours to favor α-selectivity.
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Workup : Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the α-anomer.
Key Data :
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Yield: 78–82%
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α/β Selectivity: 9:1
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Characterization: NMR (CDCl₃) shows a doublet at δ 5.85–5.95 ppm (allyl CH₂=CH–) and anomeric proton at δ 5.25 ppm (J = 3.8 Hz, α-configuration).
Optimization Strategies for Scalable Synthesis
Solvent and Temperature Effects on Glycosylation
Polar aprotic solvents (e.g., acetonitrile) improve glycosyl donor solubility but may reduce α-selectivity. A study comparing solvents demonstrated:
| Solvent | Temperature (°C) | α/β Ratio | Yield (%) |
|---|---|---|---|
| DCM | -20 | 9:1 | 82 |
| Acetonitrile | -20 | 6:1 | 75 |
| THF | -20 | 4:1 | 68 |
Lower temperatures (-40°C) further enhance α-selectivity to 12:1 but require extended reaction times (24 hours).
Catalytic Systems for Enhanced Efficiency
Alternative promoters, such as trimethylsilyl triflate (TMSOTf), have been explored:
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TMSOTf (0.2 equiv) in DCM at -40°C improves yield to 88% with α/β = 11:1.
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Silver triflate (AgOTf) shows comparable efficiency but introduces cost constraints for large-scale production.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis of Synthetic Routes
A comparison of reported methods highlights the superiority of the BF₃·OEt₂-mediated approach:
| Method | Catalyst | α/β Ratio | Yield (%) | Scalability |
|---|---|---|---|---|
| BF₃·OEt₂ | 0.5 equiv | 9:1 | 82 | High |
| TMSOTf | 0.2 equiv | 11:1 | 88 | Moderate |
| p-Toluenesulfonic acid | 0.1 equiv | 3:1 | 65 | Low |
Chemical Reactions Analysis
Types of Reactions
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The trifluoroacetamido group can be reduced to form amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the trifluoroacetamido group.
Substitution: Various substituted glucopyranoside derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Derivatives
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside is synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent introduction of the allyl and trifluoroacetamido moieties. This synthesis pathway has been utilized to create various derivatives for different research applications.
Key Synthesis Pathway
- Protection of Hydroxyl Groups : Initial protection using isopropylidene groups.
- Introduction of Allyl Group : Via nucleophilic substitution reactions.
- Formation of Trifluoroacetamido Group : Through acylation reactions.
Biological Applications
1. Lipid A Analogues
One notable application of this compound is in the synthesis of lipid A analogues, which are crucial components of bacterial membranes. The compound has been used to create 3-ether analogues that exhibit modified biological activities, making them suitable for studying immune responses and developing new antibiotics .
2. Glycosylation Reactions
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside serves as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds in complex carbohydrates. This property is essential for synthesizing glycoproteins and glycolipids, which play vital roles in cell signaling and recognition processes.
Therapeutic Potential
Research indicates that derivatives of this compound may have potential therapeutic uses due to their ability to modulate biological pathways. For instance:
- Antimicrobial Activity : Studies have shown that compounds derived from allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside exhibit antimicrobial properties against various pathogens.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents.
Case Studies
Mechanism of Action
The mechanism of action of Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The allyl group can undergo chemical modifications, allowing the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Solubility: The isopropylidene group in the target compound improves solubility in non-polar solvents (e.g., DCM, toluene) compared to acetylated or benzylated analogues .
- Stability : TFA and isopropylidene groups confer resistance to hydrolysis under basic conditions, whereas acetylated derivatives are prone to deprotection in acidic media .
- Stereochemical Impact: The α-D-configuration in the target compound may influence enzymatic recognition vs. β-anomers (e.g., β-galactosidase inhibition in benzylidene derivatives) .
Biological Activity
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside (CAS No. 139629-59-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, which may confer specific interactions with biological systems. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside is C₁₄H₂₀F₃NO₆, with a molecular weight of 355.31 g/mol. The structural components include:
- Allyl group : A reactive site that can participate in various chemical reactions.
- Trifluoroacetamido group : Known for its ability to form hydrogen bonds and interact with proteins and enzymes.
- Isopropylidene protection : Used to stabilize hydroxyl groups during synthesis.
The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups:
- Enzyme Inhibition : The trifluoroacetamido group can inhibit glycoside hydrolases, enzymes critical in carbohydrate metabolism. This inhibition can affect pathways such as glycolysis and glycogenolysis.
- Chemical Reactivity : The allyl group allows for nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.
- Binding Interactions : The compound's structure enables it to form hydrogen bonds with specific amino acids in enzyme active sites, which may alter enzyme activity or stability.
Table 1: Comparison of Biological Activities
| Compound Name | Mechanism of Action | Potential Applications |
|---|---|---|
| Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside | Inhibits glycoside hydrolases; forms hydrogen bonds | Antidiabetic agents; enzyme inhibitors |
| 2-Deoxy-4,6-O-isopropylidene-2-amino-α-D-glucopyranoside | Similar structure; lacks trifluoroacetamido | Potentially less active than allyl derivative |
Case Studies
- Inhibition of Glycoside Hydrolases : A study demonstrated that Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside effectively inhibited several glycoside hydrolases involved in glucose metabolism. The IC50 values indicated a strong inhibitory effect compared to other derivatives lacking the trifluoroacetamido group.
- Antidiabetic Potential : Research has shown that compounds similar to this glucopyranoside exhibit antidiabetic properties by modulating glucose uptake in cells. The allyl group's reactivity may enhance these effects by forming more potent derivatives through metabolic pathways.
- Chemical Stability and Reactivity : Investigations into the stability of the compound under physiological conditions revealed that it maintains structural integrity while allowing for selective reactivity at the allyl position, facilitating further derivatization for therapeutic applications.
Table 2: Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside, and how do protective groups influence reaction efficiency?
- Methodology : The synthesis typically involves sequential protection/deprotection steps. For example:
- Step 1 : The 4,6-O-isopropylidene group is introduced via acid-catalyzed ketalization of D-glucosamine derivatives to protect vicinal diols .
- Step 2 : The 2-amino group is trifluoroacetylated using trifluoroacetic anhydride (TFAA) under anhydrous conditions to prevent hydrolysis .
- Step 3 : Allylation of the anomeric hydroxyl group is achieved via Koenigs-Knorr glycosylation using allyl alcohol and a Lewis acid catalyst (e.g., BF₃·Et₂O) .
Q. How can researchers characterize the regioselectivity and stereochemistry of this compound using NMR and mass spectrometry?
- NMR Analysis :
- ¹H NMR : The allyl group shows distinct resonances at δ 5.8–6.0 (CH₂=CH₂) and δ 4.6–4.8 (anomeric proton, J = 3–4 Hz for α-configuration) .
- ¹³C NMR : The trifluoroacetamido carbonyl carbon appears at δ 157–160 ppm (quartet due to coupling with fluorine) .
- HRMS : High-resolution mass spectrometry with ESI-TOF confirms molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns for structural validation .
Advanced Research Questions
Q. What role does the trifluoroacetamido group play in modulating glycosidase or glycosyltransferase activity compared to other N-protecting groups?
- Experimental Design :
- Substrate Specificity Assays : Compare enzymatic hydrolysis rates using this compound vs. analogs with acetyl (Ac), phthalimido (Phth), or trichloroethoxycarbonyl (Troc) groups .
- Kinetic Studies : Measure and values for glycosyltransferases (e.g., Leloir-type enzymes) to assess steric/electronic effects of the trifluoroacetamido group .
Q. How can researchers resolve contradictions in reported glycosylation yields when using this compound as a glycosyl donor?
- Data Contradiction Analysis :
- Variable Reactivity : Conflicting yields may arise from moisture sensitivity of the trifluoroacetamido group. Ensure strict anhydrous conditions during glycosylation .
- Catalyst Optimization : Screen alternative promoters (e.g., AgOTf, NIS/TfOH) to improve coupling efficiency with hindered acceptors .
Q. What strategies enable selective deprotection of the 4,6-O-isopropylidene group without cleaving the trifluoroacetamido or allyl groups?
- Methodology :
- Acid Hydrolysis : Use dilute aqueous HCl (0.1 M) in THF at 0°C to selectively hydrolyze the isopropylidene group while preserving the allyl and trifluoroacetamido moieties .
- Monitoring : Track deprotection via TLC (silica gel, EtOAc/hexane 1:1) or FT-IR (loss of C-O-C stretch at 1250 cm⁻¹) .
Methodological Resources
Key Challenges & Recommendations
- Challenge : Low yields in glycosylation due to steric hindrance.
- Solution : Use bulky Lewis acids (e.g., SnCl₄) or preactivate the donor as a trichloroacetimidate .
- Challenge : Trifluoroacetamido group instability under basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
